
N-Desmethyl Toremifene Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Toremifene Hydrochloride Salt is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM). It is primarily used in pharmaceutical research and testing. The compound has a molecular formula of C25H26ClNO.HCl and a molecular weight of 428.39 .
準備方法
The synthesis of N-Desmethyl Toremifene Hydrochloride Salt involves the demethylation of Toremifene. This process typically requires specific reaction conditions, including the use of demethylating agents such as boron tribromide or other suitable reagents. The reaction is carried out under controlled temperatures and monitored to ensure the desired product is obtained .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
N-Desmethyl Toremifene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
N-Desmethyl Toremifene Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Toremifene and its metabolites.
Biology: The compound is studied for its biological activity and interactions with estrogen receptors.
Medicine: Research focuses on its potential therapeutic effects and its role in the metabolism of Toremifene.
作用機序
N-Desmethyl Toremifene Hydrochloride Salt exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist, depending on the target tissue and conditions. The compound’s mechanism of action involves modulating the transcription of estrogen-responsive genes, thereby influencing cell proliferation and differentiation .
類似化合物との比較
N-Desmethyl Toremifene Hydrochloride Salt is similar to other selective estrogen receptor modulators, such as Tamoxifen and Raloxifene. it is unique in its specific binding affinity and metabolic profile. Unlike Tamoxifen, which is extensively metabolized into several active compounds, this compound is a primary metabolite with distinct pharmacological properties.
Similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
Clomiphene: A SERM used to treat infertility in women.
特性
CAS番号 |
176671-73-1 |
|---|---|
分子式 |
C25H27Cl2NO |
分子量 |
428.397 |
IUPAC名 |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChIキー |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
同義語 |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt; _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt; Fc 1200 Hydrochloride Salt; N-Demethyltoremifene Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


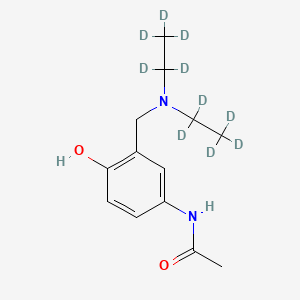
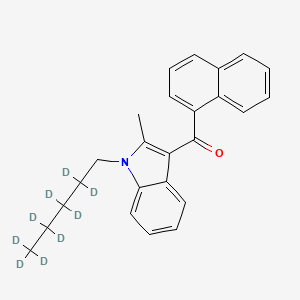
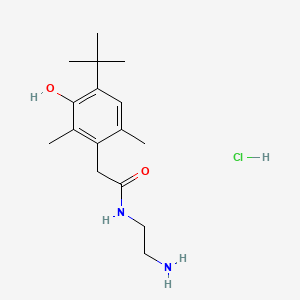
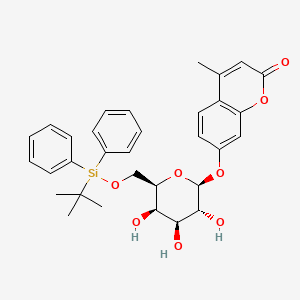
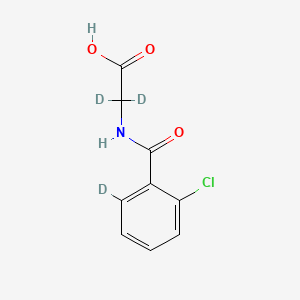
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
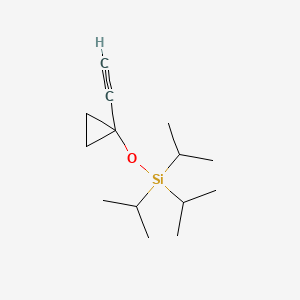
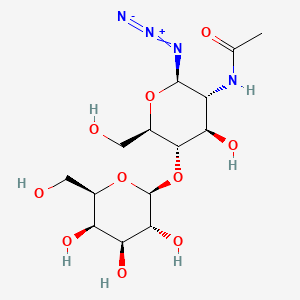
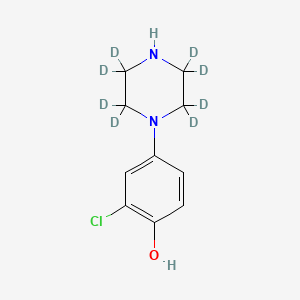
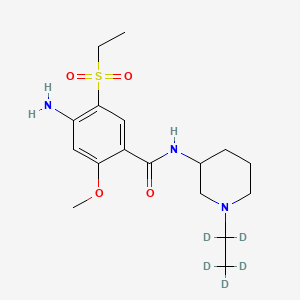
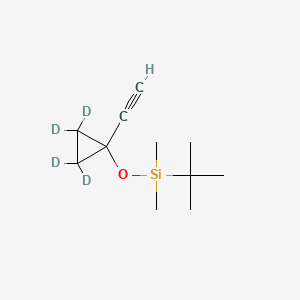
![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)
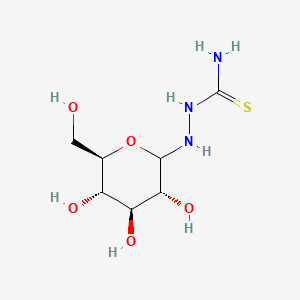
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
